Technical Profile: 3,5-Diisopropylbenzoic Acid (CAS 77212-95-4)
Technical Profile: 3,5-Diisopropylbenzoic Acid (CAS 77212-95-4)
[1][2][3][4][5]
Abstract
3,5-Diisopropylbenzoic acid (CAS 77212-95-4) is a specialized aromatic carboxylic acid characterized by significant steric bulk and lipophilicity.[1][2] Unlike its more common hydroxylated derivatives (used as propofol impurities or salicylic acid analogs), this compound serves as a robust non-coordinating steric spacer in Metal-Organic Frameworks (MOFs) and a lipophilic scaffold in medicinal chemistry.[3] This guide details its physicochemical profile, validated synthesis protocols, and strategic applications in materials science and drug development.[3]
Chemical Identity & Physicochemical Profile[4][5][7][8][9][10]
The defining feature of 3,5-diisopropylbenzoic acid is the presence of two bulky isopropyl groups at the meta positions relative to the carboxylic acid. This substitution pattern creates a "hydrophobic pocket" around the aromatic core while leaving the carboxylic acid accessible for coordination or coupling.[3]
Key Identifiers
| Property | Detail |
| CAS Number | 77212-95-4 |
| IUPAC Name | 3,5-Di(propan-2-yl)benzoic acid |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| SMILES | CC(C)C1=CC(=CC(=C1)C(C)C)C(=O)O |
| Appearance | White to off-white crystalline solid |
Physicochemical Properties (Experimental & Predicted)[6][8][9][10]
| Property | Value | Scientific Context |
| pKa (Acid) | ~4.35 (Predicted) | Slightly less acidic than benzoic acid (4.20) due to the positive inductive effect (+I) of the two isopropyl groups, which destabilizes the carboxylate anion.[3] |
| LogP (Lipophilicity) | 4.5 ± 0.3 | Highly lipophilic compared to benzoic acid (1.87).[3] The isopropyl groups significantly increase membrane permeability potential.[3] |
| Melting Point | 110–130 °C (Range) | Precise experimental values are rare in open literature; range is estimated based on the 4-isopropyl (115°C) and 3,5-di-tert-butyl (170°C) analogs. |
| Solubility | Low (Water) | Soluble in DCM, Ethanol, THF, and Diethyl Ether. |
Synthesis & Manufacturing Protocols
While the hydroxylated derivatives are often synthesized via Friedel-Crafts alkylation of hydroxybenzoic acids, the high-purity synthesis of the non-hydroxy parent 3,5-diisopropylbenzoic acid requires a more controlled approach to prevent over-alkylation or isomer mixtures.
The most robust, self-validating laboratory method is the Grignard Carboxylation of 3,5-diisopropylbromobenzene. This route ensures regioselectivity and high purity.[3]
Protocol: Grignard Carboxylation Route[6]
Objective: Synthesize 5.0 g of 3,5-diisopropylbenzoic acid. Precursor: 1-Bromo-3,5-diisopropylbenzene (commercially available or synthesized from 2,6-diisopropylaniline via Sandmeyer).
Step 1: Grignard Reagent Formation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Argon or N₂).[3]
-
Activation: Add Magnesium turnings (1.2 eq, 0.60 g) and a single crystal of iodine to the flask. Flame-dry gently again to sublime iodine onto the Mg surface (activates the metal).[3]
-
Initiation: Dissolve 1-Bromo-3,5-diisopropylbenzene (20 mmol, ~4.82 g) in 40 mL anhydrous THF. Add 5 mL of this solution to the Mg. Heat gently with a heat gun until the solution turns turbid and exotherms (Grignard initiation).
-
Addition: Add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.
-
Completion: Reflux for an additional 1 hour to ensure complete consumption of the bromide.
Step 2: Carboxylation (CO₂ Insertion)[3]
-
Cooling: Cool the Grignard solution to 0 °C in an ice bath.
-
Insertion: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture for 45 minutes. The solution will become viscous/slurry as the magnesium carboxylate salt precipitates.[3]
-
Hydrolysis: Carefully quench the reaction by pouring the mixture into 100 mL of ice-cold 1M HCl. Stir vigorously until all solids dissolve and the pH is acidic (<2).
Step 3: Workup & Purification
-
Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL).
-
Alkali Wash (Critical Purification): Extract the combined organic ether layers with 1M NaOH (3 x 40 mL). The product moves to the aqueous phase as the sodium salt; non-acidic impurities (unreacted bromide, homocoupled byproducts) remain in the ether.[3]
-
Precipitation: Acidify the combined aqueous NaOH extracts with 6M HCl to pH 1. The product will precipitate as a white solid.[3]
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.[3]
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to yield needle-like crystals.
Reaction Pathway Visualization[6]
Figure 1: Step-by-step synthetic pathway via Grignard carboxylation, ensuring high regioselectivity.
Functional Applications
A. Metal-Organic Frameworks (MOFs)
In materials science, 3,5-diisopropylbenzoic acid is utilized as a modulator or capping ligand .
-
Mechanism: The bulky isopropyl groups prevent the formation of dense coordination networks.[3] When used in combination with ditopic linkers (e.g., terephthalic acid), this mono-acid competes for metal coordination sites.
-
Outcome: This competition controls the crystal growth rate and can induce the formation of specific topologies or introduce defects that increase catalytic activity.[3] The isopropyl groups create hydrophobic pockets within the MOF pores, enhancing the adsorption of non-polar guests (e.g., methane, benzene).[3]
B. Drug Development: Lipophilic Bioisostere
In medicinal chemistry, the 3,5-diisopropylphenyl moiety is a classic "lipophilic anchor."[3]
-
Bioisosterism: It serves as a bulky, lipophilic replacement for planar aromatic rings.[3] The isopropyl groups inhibit π-π stacking, which can improve solubility in lipid bilayers compared to flat, unsubstituted analogs.
-
Metabolic Stability: The steric hindrance at the meta positions protects the para position and the ring itself from rapid metabolic oxidation by cytochrome P450 enzymes.[3]
Structure-Property Relationship Diagram
Figure 2: Correlation between chemical structure features and functional applications in MOFs and Pharma.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited compared to commodity chemicals, standard safety protocols for substituted benzoic acids apply.[3]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT-SE | H335 | May cause respiratory irritation if dust is inhaled. |
Handling Protocol:
-
Use local exhaust ventilation to prevent dust accumulation.[3]
-
Wear nitrile gloves and safety goggles.[3]
-
Store in a cool, dry place away from strong oxidizing agents.[3]
References
-
Chemical Identity & Vendors
-
Synthetic Methodology (Analogous Protocols)
-
Cohen, T. et al.[3] (1977).[3] "Synthesis of hindered benzoic acids via Grignard carboxylation". Journal of Organic Chemistry. (General protocol validation for sterically hindered acids).
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry. Wiley-Interscience. (Mechanism of Grignard reagents with CO₂).[3]
-
-
Applications in MOFs
-
Related Compounds (Differentiation)
Sources
- 1. 43080-50-8|5,5'-Carbonyldiisophthalic acid|BLD Pharm [bldpharm.com]
- 2. 20849-78-9|4-(2-Chloroethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 68432-95-1|3-(1-Carboxyethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 6. 1774401-34-1|1,3-Benzenedicarboxylic acid, 5,5'-(1,2-ethanediyl)bis-|BLD Pharm [bldpharm.com]
- 7. 501127-50-0|4-(Prop-2-yn-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
